molecular formula C9H13ClN2O2 B159870 2,4-Dimethoxy-benzamidine hydrochloride CAS No. 131947-81-4

2,4-Dimethoxy-benzamidine hydrochloride

Cat. No.: B159870
CAS No.: 131947-81-4
M. Wt: 216.66 g/mol
InChI Key: XHFJFBDPLBHYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is known for its potential therapeutic and industrial applications. This compound is characterized by the presence of two methoxy groups attached to a benzene ring, along with an amidine group, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-benzamidine hydrochloride typically involves the reaction of 2,4-dimethoxybenzonitrile with hydrogen chloride in the presence of a suitable solvent such as absolute ethyl alcohol. The reaction proceeds through the formation of an intermediate imido ether, which is then converted to the desired amidine hydrochloride by treatment with ammonia .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent purity, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-benzamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2,4-Dimethoxy-benzamidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-benzamidine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit serine proteases, which are enzymes involved in various physiological processes. The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and amidine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,4-dimethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-12-6-3-4-7(9(10)11)8(5-6)13-2;/h3-5H,1-2H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFJFBDPLBHYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624888
Record name 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131947-81-4
Record name 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.